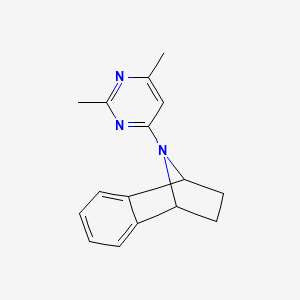

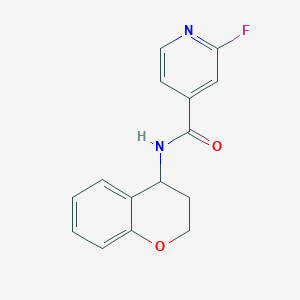

9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of aminopyrimidine . Aminopyrimidine is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives .

Synthesis Analysis

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . The fitting pattern of the compound illustrated H-bonding interactions with both Arg287 and Tyr283 .Molecular Structure Analysis

Pyrimidine and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds had received much interest due to their diverse biological potential .Chemical Reactions Analysis

Pyrimidine synthesis involves various reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 provides 4-arylquinolines .Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Synthesis

One study explores the reactions of dimethylpyrimidinyl-cyanamides with various diamines, leading to the formation of benzimidazol-2-amine, imidazolidin-2-imine, perhydrobenzimidazol-2-imine, and perimidin-2-amine derivatives (Shestakov et al., 2006). This research contributes to understanding the chemical behavior and potential applications of dimethylpyrimidinyl derivatives in synthesizing novel organic compounds.

Antimicrobial Activity

Research into pyridothienopyrimidines and pyridothienotriazines, which are structurally related to the compound , has shown that these derivatives exhibit antimicrobial activities. The synthesis of mono- and disubstituted derivatives and their efficacy against various microbial strains were investigated, highlighting the potential of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Molecular Modeling and Drug Development

Another study focused on chromene derivatives, closely related to the compound of interest, revealing their potential as leads for new anticancer drugs. This research involved synthesis, NMR-based structural analysis, and molecular dynamic studies, suggesting these compounds' roles as DNA intercalators (Santana et al., 2020).

Catalytic Applications

The methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including compounds structurally related to the one , was studied to produce 2,6-dimethylnaphthalene, an important chemical in polyethylene naphthalate production. This research provides insights into the catalytic properties and potential industrial applications of these compounds (Güleç et al., 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of the compound have been explored for their selective binding and activity at sigma(1) receptors, showing potential in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Pyrimidine and its fused derivatives have shown promising anticancer activity. These compounds inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests potential future directions for research and development of novel pyrimidines with higher selectivity as anticancer agents .

Eigenschaften

IUPAC Name |

11-(2,6-dimethylpyrimidin-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-10-9-16(18-11(2)17-10)19-14-7-8-15(19)13-6-4-3-5-12(13)14/h3-6,9,14-15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGGTNBYBGOSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C3CCC2C4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)

![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)

![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)

![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)